molecular formula C20H16N4OS B11264567 3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine

3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine

Cat. No.: B11264567
M. Wt: 360.4 g/mol
InChI Key: NNWSJWVLMPEPLC-UHFFFAOYSA-N
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Description

3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with an oxadiazole ring and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3-methylbenzonitrile with hydrazine hydrate and carbon disulfide under reflux conditions to form 3-(3-methylphenyl)-1,2,4-oxadiazole.

    Introduction of the Sulfanyl Group: The oxadiazole derivative is then reacted with a suitable thiol, such as thiophenol, in the presence of a base like sodium hydride to introduce the sulfanyl group.

    Formation of the Pyridazine Ring: The final step involves the cyclization of the intermediate with a suitable dicarbonyl compound, such as phenylglyoxal, under acidic conditions to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

    Reduction: Lithium aluminum hydride, under anhydrous conditions.

    Substitution: Bromine, nitric acid, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and reactivity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Its interactions with biological macromolecules are of interest for understanding enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as cytochrome P450 or kinases, leading to inhibition of their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound shares the sulfanyl and phenyl groups but has a different core structure.
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine : This compound has a similar heterocyclic structure but with a triazole and thiadiazine ring system.

Uniqueness

3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine is unique due to its combination of an oxadiazole ring with a pyridazine ring and a sulfanyl group

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

3-(3-methylphenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H16N4OS/c1-14-6-5-9-16(12-14)20-21-18(25-24-20)13-26-19-11-10-17(22-23-19)15-7-3-2-4-8-15/h2-12H,13H2,1H3

InChI Key

NNWSJWVLMPEPLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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